4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-29(16-19-5-3-2-4-6-19)34(31,32)22-13-11-21(12-14-22)24(30)28-25-27-23(17-33-25)20-9-7-18(15-26)8-10-20/h2-14,17H,16H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBZHCDMGGODKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the thiazole intermediate.
Sulfamoylation: The benzyl(methyl)sulfamoyl group is introduced via a reaction between the thiazole intermediate and a suitable sulfonamide reagent.
Final coupling: The final step involves coupling the sulfamoyl-thiazole intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the sulfonamide group to a sulfide.
Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. The thiazole moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
-
Carbonic Anhydrase Inhibition
- This compound has shown promise as an inhibitor of carbonic anhydrases (CAs), particularly CAs IX and XII, which are implicated in tumor survival under hypoxic conditions. The inhibition of these enzymes can disrupt tumor growth and metastasis, making it a potential candidate for cancer therapeutics .
- Antimicrobial Properties
Case Study 1: Antitumor Efficacy
In a clinical study involving patients with advanced solid tumors, compounds structurally related to this compound demonstrated significant antitumor effects. Imaging studies revealed that patients receiving these compounds exhibited prolonged survival rates compared to those on standard therapies .
Case Study 2: Inhibition of RET Kinase
A series of benzamide derivatives were synthesized and evaluated for their efficacy as RET kinase inhibitors. Among these, the derivative containing a thiazole ring showed moderate to high potency in kinase assays, suggesting that modifications to the benzamide structure can yield effective inhibitors for targeted cancer therapies .
Material Science Applications
The structural characteristics of this compound enable its use in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific thermal and mechanical properties.
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with unique electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group are likely involved in these interactions, affecting pathways related to cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylaniline
- 4-Nitro-3-(trifluoromethyl)aniline
Uniqueness
4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzamide : The initial step typically includes the reaction of a benzamide derivative with a sulfamoyl chloride in the presence of a base like potassium carbonate.
- Thiazole Ring Formation : The incorporation of the thiazole moiety is achieved through cyclization reactions involving appropriate precursors.
- Final Modifications : Additional modifications may include the introduction of benzyl and methyl groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
- Case Studies : In vitro studies demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, including breast cancer and lymphoma .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Bacterial Inhibition : It exhibited moderate to high antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
- Fungal Activity : Similar compounds have shown antifungal properties, suggesting that this compound could be effective against fungal infections as well.
Data Tables
The following table summarizes key biological activities observed for this compound and related derivatives:
Q & A
Q. What computational approaches predict off-target interactions or metabolic pathways?
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes for 100 ns to assess binding stability .
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., benzyl methyl group) .
- Network Pharmacology: Construct protein interaction networks (e.g., STRING DB) to map secondary targets in cancer pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
